borapetoside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borapetoside D is a clerodane-type diterpenoid glycoside isolated from the plant Tinospora crispa, which is commonly found in tropical and subtropical regions of Asia, Africa, and Australia . This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of diabetes mellitus .
Mechanism of Action
Target of Action
Borapetoside D, a phytoconstituent of Tinospora crispa, has been found to interact with insulin-resistant target proteins . These proteins are the primary targets of this compound and play a crucial role in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, Borapetoside A is predicted to activate PPARG, while Borapetoside B is predicted to inhibit TNF cytokines to bind to their receptor . These interactions lead to the modulation of the target proteins’ functions, thereby influencing the biological processes they regulate.
Biochemical Pathways
These pathways are involved in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound, like many other phytoconstituents of Tinospora crispa, show poor absorption in the gastrointestinal tract . This property allows for competitive binding to alpha-glucosidase (AG) in the small intestine , which can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-hyperglycemic activity. The compound’s interaction with insulin-resistant target proteins can lead to the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis . These effects contribute to the compound’s potential as a therapeutic agent in the management of type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s poor absorption in the gastrointestinal tract suggests that factors affecting gastrointestinal function could potentially influence the compound’s action . .
Biochemical Analysis
Biochemical Properties
Borapetoside D plays a significant role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes and proteins involved in glucose homeostasis. One of the key interactions is with the enzyme phosphoinositide 3-kinase, which is crucial for insulin signaling pathways. This compound binds to the active site of phosphoinositide 3-kinase, enhancing its activity and thereby promoting glucose uptake in cells . Additionally, this compound interacts with other biomolecules such as insulin receptor substrate proteins, further amplifying its effects on glucose metabolism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In muscle cells, it enhances glucose uptake by increasing the translocation of glucose transporter type 4 to the cell membrane. In liver cells, this compound reduces gluconeogenesis, thereby lowering blood glucose levels. It also influences cell signaling pathways, such as the insulin signaling pathway, by enhancing the phosphorylation of key proteins involved in this pathway. Furthermore, this compound affects gene expression by upregulating genes involved in glucose metabolism and downregulating genes associated with gluconeogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active site of phosphoinositide 3-kinase, leading to its activation. This activation results in the phosphorylation of downstream targets, such as protein kinase B, which plays a crucial role in glucose uptake and metabolism. Additionally, this compound inhibits the activity of enzymes involved in gluconeogenesis, such as glucose-6-phosphatase, thereby reducing glucose production in the liver. These molecular interactions contribute to the overall hypoglycemic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its hypoglycemic effects in both in vitro and in vivo models. Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as alterations in insulin receptor sensitivity and glucose transporter expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood glucose levels without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the hypoglycemic effects plateau at a certain dosage, indicating a saturation of the compound’s activity. Careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as phosphoinositide 3-kinase and protein kinase B, which are key regulators of glucose uptake and utilization. This compound also affects the levels of metabolites involved in gluconeogenesis, such as glucose-6-phosphate and fructose-1,6-bisphosphate. These interactions contribute to the overall regulation of glucose homeostasis by this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as glucose transporter type 4, facilitating its uptake into cells. This compound also binds to specific binding proteins, which aid in its distribution to target tissues. The compound’s localization and accumulation are influenced by these interactions, ensuring its effective delivery to sites of action .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glucose metabolism. Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific compartments within the cell. These modifications ensure that this compound exerts its effects at the appropriate subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of borapetoside D typically involves the extraction of Tinospora crispa stems using methanol. The extract is then subjected to fractionation using solvents such as n-hexane, carbon tetrachloride, chloroform, and water. The fractions are further purified using chromatographic techniques, including thin-layer chromatography and column chromatography .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are more suited for laboratory-scale production .
Chemical Reactions Analysis
Types of Reactions: Borapetoside D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of clerodane diterpenoids.
Comparison with Similar Compounds
Borapetoside A: Exhibits similar anti-hyperglycemic properties but differs in its specific molecular interactions and potency.
Borapetoside B: Shares structural similarities with borapetoside D but has distinct pharmacokinetic and pharmacodynamic profiles.
Borapetoside E: Another clerodane diterpenoid with comparable therapeutic effects but unique molecular targets.
Uniqueness: this compound stands out due to its specific combination of glycosidic and diterpenoid structures, which contribute to its potent anti-diabetic effects. Its ability to modulate multiple pathways involved in glucose metabolism makes it a particularly valuable compound for therapeutic research .
Properties
IUPAC Name |
methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O16/c1-32(16-9-21(49-29(16)42)33(2)15(28(41)43-3)5-4-6-20(32)33)10-17(14-7-8-44-12-14)46-31-27(40)25(38)23(36)19(48-31)13-45-30-26(39)24(37)22(35)18(11-34)47-30/h5,7-8,12,16-27,30-31,34-40H,4,6,9-11,13H2,1-3H3/t16-,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDANOZJKKFLLEO-KBAPQYMASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the proposed mechanism of action for Borapetoside D against malaria?
A1: The research suggests that this compound isolated from Tinospora crispa (L.) potentially acts as an antimalarial by inhibiting heme polymerization []. During malaria infection, the parasite degrades hemoglobin, releasing toxic heme. To survive, the parasite converts this toxic heme into non-toxic hemozoin through polymerization. By inhibiting this polymerization process, compounds like this compound could lead to heme buildup, ultimately killing the parasite.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.